Pomalidomide-PEG4-C-COOH

PROTAC PROTAC linker E3 Ligase Ligand-Linker Conjugate

Choose Pomalidomide-PEG4-C-COOH to ensure reproducibility in PROTAC design. This monodisperse heterobifunctional building block combines a cereblon-recruiting pomalidomide warhead with a defined PEG4 linker and terminal carboxylic acid—ready for direct amide conjugation to amine-containing target ligands. Avoid activity-skewing impurities: ≥98% purity eliminates degradation masquers that confound DC50 measurements. The precisely spaced PEG4 linker maintains optimal ternary complex geometry, critical for efficient ubiquitination. Fully compatible with the PROTAC framework of WO2017184995A1. DMSO solubility (50 mg/mL) simplifies cell-based CRBN engagement assays. Standard ambient shipping.

Molecular Formula C23H29N3O10
Molecular Weight 507.5 g/mol
Cat. No. B560566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG4-C-COOH
Molecular FormulaC23H29N3O10
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C23H29N3O10/c27-18-5-4-17(21(30)25-18)26-22(31)15-2-1-3-16(20(15)23(26)32)24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(28)29/h1-3,17,24H,4-14H2,(H,28,29)(H,25,27,30)
InChIKeyZXAUDUQJSKVKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG4-C-COOH: A Defined PROTAC Building Block for Targeted Protein Degradation


Pomalidomide-PEG4-C-COOH (CAS 2097938-44-6) is a heterobifunctional PROTAC building block that integrates a cereblon (CRBN) E3 ubiquitin ligase-recruiting ligand (pomalidomide) with a tetraethylene glycol (PEG4) linker terminating in a carboxylic acid . As an E3 ligase ligand-linker conjugate, it serves as a key intermediate in the modular synthesis of proteolysis-targeting chimeras (PROTACs) . Its precise molecular formula (C23H29N3O10) and molecular weight (507.49 g/mol) define a specific, monodisperse spacer length and chemical composition .

Why Pomalidomide-PEG4-C-COOH Cannot Be Replaced by a Generic PROTAC Linker


Substituting Pomalidomide-PEG4-C-COOH with an alternative CRBN ligand-linker is not trivial, as linker length, composition, and chemical purity are critical determinants of PROTAC ternary complex formation and subsequent degradation efficacy [1]. Variations in PEG spacer length (e.g., PEG1, PEG2, PEG6) can drastically alter the spatial proximity between the E3 ligase and the target protein, leading to suboptimal ubiquitination or a complete loss of activity [2]. Furthermore, trace impurities in PROTAC building blocks can act as degradation masquers, artificially skewing DC50 values and confounding biological assay results, making high-purity, well-characterized intermediates essential for reproducible research [1].

Quantitative Evidence for Selecting Pomalidomide-PEG4-C-COOH


Solubility Profile of Pomalidomide-PEG4-C-COOH in Common Solvents

The solubility of Pomalidomide-PEG4-C-COOH in DMSO and ethanol is documented, enabling researchers to plan stock solution preparation for downstream conjugation and biological assays. The compound demonstrates solubility of 50 mg/mL in DMSO [1] and 20 mg/mL in ethanol . These values provide a baseline for comparison with other pomalidomide-PEG conjugates and inform solvent selection.

PROTAC PROTAC linker E3 Ligase Ligand-Linker Conjugate

Commercial Purity Levels of Pomalidomide-PEG4-C-COOH

Commercially available Pomalidomide-PEG4-C-COOH is supplied at high purity levels, typically ≥98% or 99.19% . High purity is critical for minimizing off-target effects and ensuring that observed biological activity stems from the intended PROTAC molecule rather than from potent impurities or degradation byproducts [1].

PROTAC PROTAC linker E3 Ligase Ligand-Linker Conjugate

Defined PEG4 Linker Length for Optimal Spatial Orientation

Pomalidomide-PEG4-C-COOH contains a tetraethylene glycol (PEG4) linker, which provides a specific, monodisperse spacer length. Linker length is a dominant variable in PROTAC design, influencing ternary complex geometry and degradation efficiency [1]. While a PEG1 linker may be too short and a PEG6 linker too long for certain targets, the PEG4 spacer offers an intermediate option that has been successfully employed in various PROTAC designs .

PROTAC PROTAC linker E3 Ligase Ligand-Linker Conjugate

Intellectual Property Precedent for Pomalidomide-PEG4 Linkers

The Pomalidomide-PEG4 linker motif is specifically disclosed in patent WO2017184995A1, which covers compounds that induce degradation of anti-apoptotic Bcl-2 family proteins [1]. This establishes a clear precedent for its use in generating PROTACs with potential therapeutic relevance, differentiating it from other pomalidomide-linker conjugates that may not have the same level of intellectual property backing.

PROTAC PROTAC linker E3 Ligase Ligand-Linker Conjugate

Recommended Use Cases for Pomalidomide-PEG4-C-COOH


Synthesis of Novel PROTAC Libraries

Pomalidomide-PEG4-C-COOH is an ideal building block for generating focused PROTAC libraries due to its high purity and the functional handle provided by its terminal carboxylic acid. This group can be readily conjugated to amine-containing target protein ligands using standard amide coupling chemistry . The defined PEG4 linker length offers a consistent starting point for exploring structure-activity relationships (SAR) around linker geometry [1].

Reproducing and Expanding Upon Patent Literature

Researchers aiming to build upon the PROTACs disclosed in patent WO2017184995A1 can use Pomalidomide-PEG4-C-COOH as a direct tool for replication and further optimization . The compound's well-defined structure and commercial availability facilitate the rapid exploration of new warheads or target classes based on an established E3 ligase recruitment and linker framework .

Investigating CRBN-Dependent Degradation Mechanisms

As a functionalized pomalidomide derivative, this conjugate serves as a probe for studying CRBN-dependent degradation. Its high solubility in DMSO (50 mg/mL) facilitates its use in cell-based assays to confirm CRBN-mediated target engagement and to benchmark the activity of newly designed PROTACs against a known CRBN ligand-linker system .

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